3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione
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Overview
Description
3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione is a chemical compound characterized by the presence of a chlorobenzyl group attached to a pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione typically involves the reaction of alpha-methyl-2-chlorobenzyl chloride with 2,4-pentanedione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione: shares structural similarities with other chlorobenzyl derivatives and pentanedione compounds.
[®-alpha-Methyl-2-chlorobenzyl]phosphonic acid: Another compound with a chlorobenzyl group, but with different functional groups and properties.
Uniqueness
- The unique combination of the chlorobenzyl group and the pentanedione backbone in this compound imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C13H15ClO2 |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-[1-(2-chlorophenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H15ClO2/c1-8(13(9(2)15)10(3)16)11-6-4-5-7-12(11)14/h4-8,13H,1-3H3 |
InChI Key |
UTEZYKYHBWDTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
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